

physical and chemical properties of 4-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoquinolin-3-ol

Cat. No.: B1281171

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **4-Bromoquinolin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a heterocyclic compound featuring a quinoline core structure. Specifically, it is characterized by a bromine atom substituted at the C4 position and a hydroxyl group at the C3 position.^[1] This distinct substitution pattern creates a unique electronic distribution that significantly influences the compound's chemical reactivity, physical properties, and potential biological applications.^[1] The planar nature of the fused bicyclic system, comprising a benzene and a pyridine ring, allows for potential π - π stacking interactions, which is a key consideration in both biological systems and crystal structure engineering.^[1] This guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromoquinolin-3-ol**, along with experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

4-Bromoquinolin-3-ol is a solid under standard conditions.^[1] Its solubility is dictated by the dual nature of its functional groups: the hydroxyl group enhances solubility in polar solvents, while the bromine atom imparts lipophilic character.^[1] For stability, the compound should be stored at 2-8°C under an inert atmosphere.^{[1][2]}

Table 1: Chemical Identifiers for 4-Bromoquinolin-3-ol

Parameter	Value
IUPAC Name	4-bromoquinolin-3-ol[1]
CAS Number	32435-61-3[1]
Molecular Formula	C ₉ H ₆ BrNO[3]
Molecular Weight	224.05 g/mol
InChI	InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H[3]
InChIKey	BJEMWAKSVKPWBC-UHFFFAOYSA-N[1][3]
SMILES	C1=CC=C2C(=C1)C(=C(C=N2)O)Br[1][3]

Table 2: Physical and Chemical Properties of 4-Bromoquinolin-3-ol

Property	Value	Source
Physical Form	Solid, White to off-white	[1]
Melting Point	181-183 °C	[2]
Boiling Point	327.9±22.0 °C	(Predicted)[2]
Density	1.705±0.06 g/cm ³	(Predicted)[2]
pKa	5.74±0.50	(Predicted)[2]
Storage Temperature	2-8°C, under nitrogen	[2]

Spectroscopic and Analytical Data

The characterization of **4-Bromoquinolin-3-ol** relies on several standard spectroscopic techniques to confirm its structure and purity.[1]

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the substitution pattern, with distinct signals for the aromatic protons of the quinoline ring and the hydroxyl proton.[1]

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the molecular formula (C_9H_6BrNO) and observe the characteristic isotopic pattern of bromine.[1]
- Infrared (IR) Spectroscopy: This technique helps to identify the characteristic absorption bands for the O-H stretch of the hydroxyl group and the vibrations of the aromatic system.[1]

Table 3: Predicted Collision Cross Section (CCS) Data for 4-Bromoquinolin-3-ol Ions

Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	223.97057	136.5[1] / 136.7[3]
$[\text{M}+\text{Na}]^+$	245.95251	142.1[1] / 149.8[3]
$[\text{M}+\text{K}]^+$	261.92645	141.2[1] / 138.2[3]
$[\text{M}+\text{NH}_4]^+$	240.99711	142.4[1] / 158.1[3]
$[\text{M}-\text{H}]^-$	221.95601	137.7[1] / 141.9[3]
$[\text{M}+\text{Na}-2\text{H}]^-$	243.93796	141.4[1] / 147.2[3]
$[\text{M}]^+$	222.96274	136.6[1] / 155.0[3]
$[\text{M}]^-$	222.96384	136.6[1] / 155.0[3]

Data sourced from predicted values and may vary based on experimental conditions.[3]

Chemical Reactivity and Profile

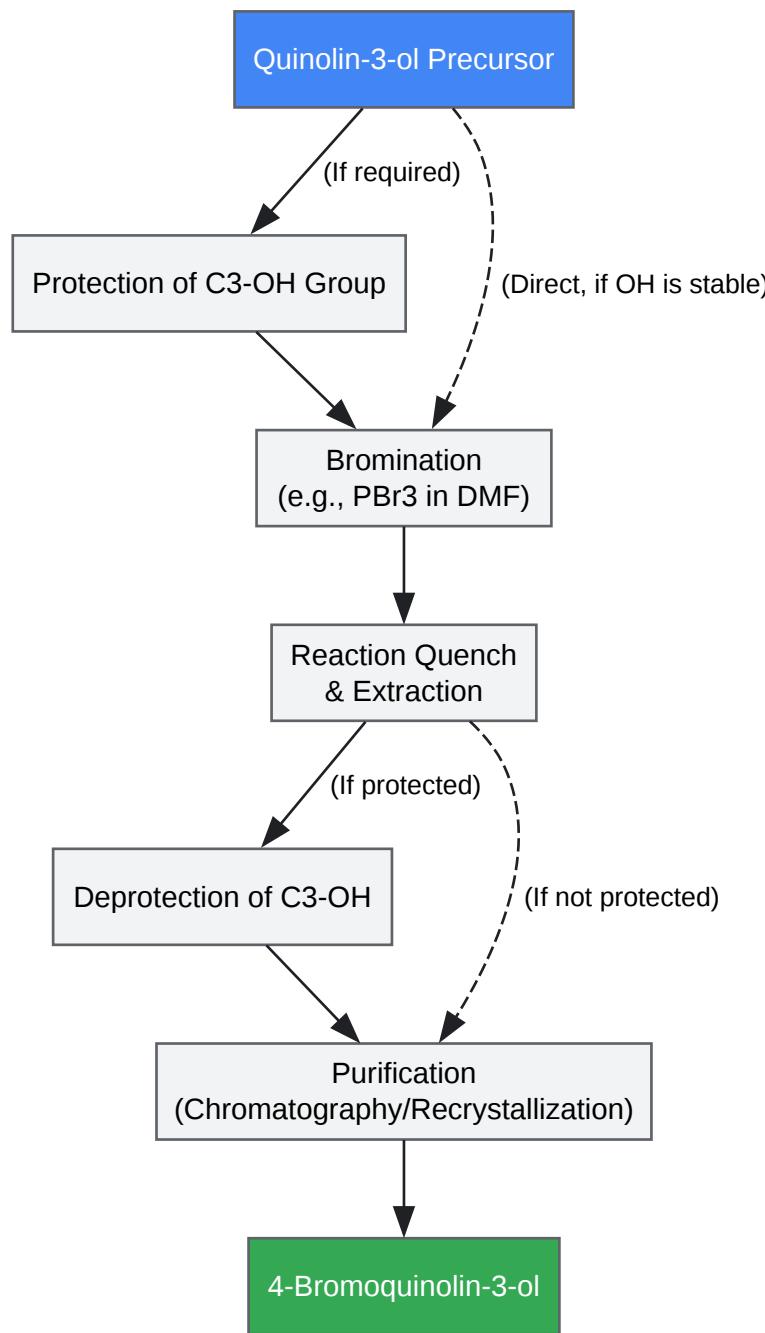
The chemical behavior of **4-Bromoquinolin-3-ol** is governed by its key functional groups:

- C3-Hydroxyl Group: This group can participate in hydrogen bonding and acts as a nucleophile in various chemical reactions.[1]
- C4-Bromine Atom: The bromine atom is a reactive site for nucleophilic substitution and is particularly amenable to metal-catalyzed coupling reactions, making it a valuable handle for further molecular elaboration.[1] Its position at C4 is less sterically hindered compared to other locations, which may facilitate these reactions.[1]

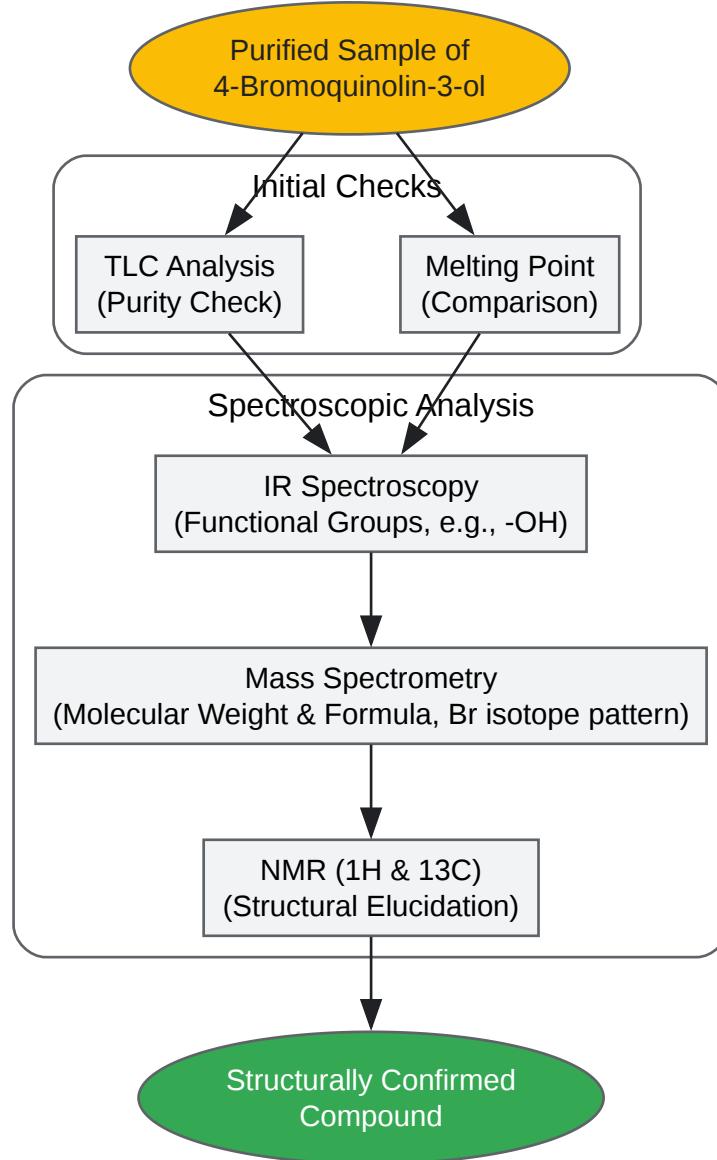
- Quinoline Nitrogen: The nitrogen atom in the quinoline ring can function as a basic center and a coordination site for metal ions.[1]

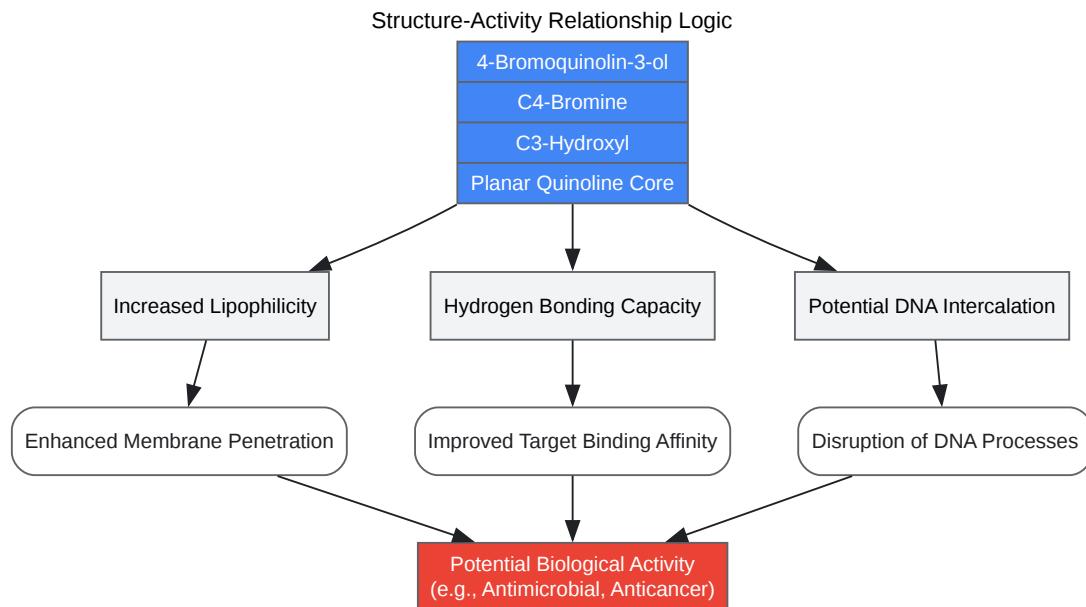
The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the quinoline scaffold creates a unique electronic environment that dictates the compound's overall reactivity.[1]

Experimental Protocols


Proposed Synthesis

While a specific, published synthesis for **4-Bromoquinolin-3-ol** is not readily available, a plausible route can be adapted from established methods for similar quinoline derivatives, such as the synthesis of 4-bromoquinoline from quinolin-4-ol.[4] A key consideration would be the protection of the hydroxyl group at the C3 position during the bromination step.


Example Adapted Protocol (Hypothetical):


- Starting Material: Begin with a suitable precursor, such as quinolin-3-ol.
- Protection of Hydroxyl Group (if necessary): The C3-OH group may need to be protected using a standard protecting group strategy to prevent unwanted side reactions during bromination.
- Bromination: A method analogous to the synthesis of 4-bromoquinoline could be employed. This involves reacting the protected quinolin-3-ol with a brominating agent like phosphorus tribromide (PBr_3) in an anhydrous solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).[4]
- Work-up: The reaction would be quenched, typically with ice, and then neutralized or basified (e.g., with sodium bicarbonate solution).[4] The product would then be extracted using an organic solvent like ethyl acetate.[4]
- Deprotection: The protecting group on the C3-hydroxyl would be removed under appropriate conditions.
- Purification: The final crude product would be purified to yield **4-Bromoquinolin-3-ol**.

Proposed Synthesis Workflow for 4-Bromoquinolin-3-ol

Analytical Workflow for Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 2. 4-Bromo-3-hydroxyquinoline | 32435-61-3 [m.chemicalbook.com]
- 3. PubChemLite - 4-bromoquinolin-3-ol (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Bromoquinolin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281171#physical-and-chemical-properties-of-4-bromoquinolin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com